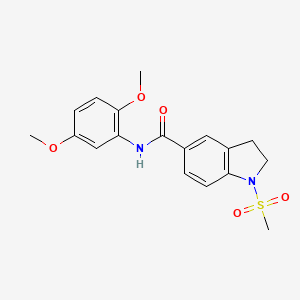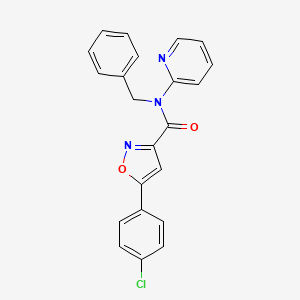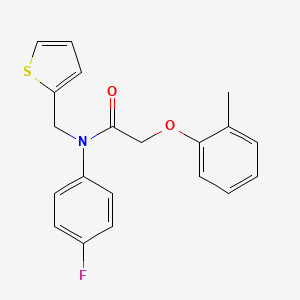![molecular formula C24H31N3O3 B11367758 5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11367758.png)
5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methoxyphenoxy group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a methoxyphenol derivative reacts with a suitable leaving group on the benzodiazole core.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be attached through reductive amination, where a cyclohexylamine reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation Products: Phenolic derivatives.
Reduction Products: Dihydrobenzodiazole derivatives.
Substitution Products: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(CYCLOHEXYLAMINO)METHYL]PYRIMIDINE-2,4(1H,3H)-DIONE: This compound shares the cyclohexylamino group but has a different core structure.
2-METHOXY-4-[(CYCLOHEXYLAMINO)METHYL]PHENOL: This compound shares the methoxyphenoxy group but lacks the benzodiazole core.
Uniqueness
The uniqueness of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-[[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H31N3O3/c1-26-20-11-9-18(13-21(20)27(2)24(26)28)16-30-22-12-10-17(14-23(22)29-3)15-25-19-7-5-4-6-8-19/h9-14,19,25H,4-8,15-16H2,1-3H3 |
InChI Key |
QOMBYHUJXZAKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC4CCCCC4)OC)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11367681.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11367687.png)
![5-(3,4-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367690.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11367694.png)
![N-(3-chloro-4-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11367698.png)
![1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11367721.png)
![N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11367725.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11367732.png)

![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11367738.png)

![4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B11367754.png)

